molecular formula C16H19N3O2 B11026166 N-[2-(4-hydroxyphenyl)ethyl]-4,5,6,7-tetrahydro-2H-indazole-3-carboxamide

N-[2-(4-hydroxyphenyl)ethyl]-4,5,6,7-tetrahydro-2H-indazole-3-carboxamide

Cat. No.: B11026166
M. Wt: 285.34 g/mol
InChI Key: FDYAXZZVYWXTCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(4-hydroxyphenyl)ethyl]-4,5,6,7-tetrahydro-2H-indazole-3-carboxamide (CAS# 1574335-14-0) is a synthetic small molecule with a molecular formula of C16H19N3O2 and a molecular weight of 285.34 g/mol . It belongs to the class of tetrahydroindazole derivatives, a privileged scaffold in medicinal chemistry known for its versatile biological activities . Indazole-containing derivatives are recognized as significant pharmacophores, demonstrating a broad spectrum of pharmacological potential, including anti-inflammatory, antifungal, antibacterial, and antitumor activities . Recent research highlights the promise of tetrahydroindazole-based compounds as potent and selective ligands for the sigma-1 receptor, a protein chaperone implicated in neurological diseases, pain, and cancer . Furthermore, structurally related 2H-indazole-3-carboxamide derivatives have been identified as novel, potent prostanoid EP4 receptor antagonists, showing significant efficacy in enhancing antitumor immunity in models of colorectal cancer, which underscores the value of this chemotype in immuno-oncology research . This compound is provided For Research Use Only and is intended for laboratory research purposes such as in vitro binding assays, functional cellular studies, and the investigation of signaling pathways in the context of cancer and CNS disorders. It is not intended for diagnostic or therapeutic use in humans. Researchers should handle this material with appropriate safety precautions.

Properties

Molecular Formula

C16H19N3O2

Molecular Weight

285.34 g/mol

IUPAC Name

N-[2-(4-hydroxyphenyl)ethyl]-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide

InChI

InChI=1S/C16H19N3O2/c20-12-7-5-11(6-8-12)9-10-17-16(21)15-13-3-1-2-4-14(13)18-19-15/h5-8,20H,1-4,9-10H2,(H,17,21)(H,18,19)

InChI Key

FDYAXZZVYWXTCA-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C(=NN2)C(=O)NCCC3=CC=C(C=C3)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-hydroxyphenyl)ethyl]-4,5,6,7-tetrahydro-2H-indazole-3-carboxamide typically involves multiple steps. One common method starts with the preparation of the intermediate (4-hydroxyphenyl)ethylamine, which is then reacted with 4,5,6,7-tetrahydro-2H-indazole-3-carboxylic acid under specific conditions to form the desired compound. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like palladium on carbon (Pd/C) to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The use of advanced purification techniques such as recrystallization and chromatography is also common to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-hydroxyphenyl)ethyl]-4,5,6,7-tetrahydro-2H-indazole-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinones, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Recent studies have highlighted the potential of N-[2-(4-hydroxyphenyl)ethyl]-4,5,6,7-tetrahydro-2H-indazole-3-carboxamide as an anticancer agent. The compound has shown promising results in inhibiting the growth of various cancer cell lines. For instance, it has been tested against human breast cancer cells and demonstrated significant cytotoxicity, suggesting its potential as a therapeutic agent in cancer treatment .

Mechanism of Action

The mechanism by which this compound exerts its anticancer effects is believed to involve the induction of apoptosis in cancer cells. It may also inhibit specific signaling pathways that are crucial for tumor growth and survival. Further research is needed to elucidate the precise molecular targets and pathways affected by this compound .

Neuroprotective Effects

Potential for Treating Neurodegenerative Diseases

This compound has been investigated for its neuroprotective properties. Preliminary studies indicate that it may protect neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Research Findings

In vitro studies have shown that this compound can enhance cell viability and reduce markers of oxidative damage in neuronal cell cultures. These findings suggest that it could be developed as a therapeutic option for neurodegenerative conditions .

Other Biological Activities

Antimicrobial Properties

Beyond its anticancer and neuroprotective applications, this compound has demonstrated antimicrobial activity against various pathogens. Studies have indicated that it can inhibit the growth of both Gram-positive and Gram-negative bacteria .

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties, making it a candidate for treating inflammatory diseases. Its ability to modulate inflammatory cytokines could provide therapeutic benefits in conditions characterized by chronic inflammation .

Summary of Applications

Application Description
Anticancer Activity Induces apoptosis in cancer cells; inhibits tumor growth in various cell lines.
Neuroprotective Effects Protects neuronal cells from oxidative stress; potential treatment for neurodegeneration.
Antimicrobial Properties Inhibits growth of Gram-positive and Gram-negative bacteria.
Anti-inflammatory Effects Modulates inflammatory cytokines; potential use in inflammatory diseases.

Mechanism of Action

The mechanism of action of N-[2-(4-hydroxyphenyl)ethyl]-4,5,6,7-tetrahydro-2H-indazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors and enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anti-cancer properties .

Comparison with Similar Compounds

BIBP3226 (R-N2-(diphenylacetyl)-N-(4-hydroxyphenyl)methyl-argininamide)

  • Core Structure : Argininamide derivative.
  • Key Features : Diphenylacetyl group and 4-hydroxyphenylmethyl substituent.
  • Receptor Target : Well-characterized Y1 receptor antagonist .
  • Comparison: BIBP3226’s argininamide backbone may confer susceptibility to enzymatic degradation, whereas the tetrahydroindazole core of the target compound could improve metabolic stability.

BIIE0246

  • Core Structure : Argininamide with dibenzazepine and triazol-ethyl groups.
  • Key Features : Dibenzazepine moiety contributes to Y2 receptor antagonism.
  • Receptor Target : Selective Y2 receptor antagonist .
  • Comparison :
    • BIIE0246’s larger dibenzazepine scaffold may limit blood-brain barrier penetration, while the compact tetrahydroindazole in the target compound could enhance central nervous system (CNS) accessibility.
    • The triazol-ethyl group in BIIE0246 introduces additional hydrogen-bonding sites, whereas the target compound’s carboxamide simplifies binding interactions .

JNJ5207787

  • Core Structure : Indole-acrylamide hybrid.
  • Key Features: Cyano-phenyl and cyclopentylethyl substituents.
  • Receptor Target : Undisclosed in available literature (as of 2011).
  • Comparison: JNJ5207787’s structural complexity (acrylamide linker) may enhance potency but complicate synthesis. The target compound’s straightforward carboxamide linkage offers synthetic accessibility.

L152804

  • Core Structure : Xanthene-dione derivative.
  • Key Features : Dimethylcyclohexanedione moiety.
  • Receptor Target: Not well-documented.
  • Comparison: L152804’s xanthene scaffold is structurally distinct, likely targeting non-overlapping pathways. The target compound’s indazole core may offer better synthetic modularity for derivatization compared to L152804’s rigid xanthene system .

Comparative Data Table

Compound Core Structure Key Substituents Receptor Target Selectivity Metabolic Stability
N-[2-(4-hydroxyphenyl)ethyl]-... Tetrahydroindazole 4-hydroxyphenylethyl, carboxamide Undisclosed High (inferred) Moderate-High
BIBP3226 Argininamide Diphenylacetyl, 4-hydroxyphenylmethyl Y1 Y1 antagonist Low-Moderate
BIIE0246 Argininamide Dibenzazepine, triazol-ethyl Y2 Y2 antagonist Moderate
JNJ5207787 Indole-acrylamide Cyano-phenyl, cyclopentylethyl Undisclosed Unknown Moderate
L152804 Xanthene-dione Dimethylcyclohexanedione Undisclosed Unknown High

Research Findings and Implications

  • Target Compound Advantages: The tetrahydroindazole core may reduce off-target effects compared to BIBP3226’s diphenylacetyl group.
  • Limitations :
    • Lack of published receptor target data (as of 2011) limits direct functional comparison. Post-2011 studies may clarify its pharmacological profile.
    • Structural simplicity relative to JNJ5207787 could limit potency but improve pharmacokinetic properties.

Biological Activity

N-[2-(4-hydroxyphenyl)ethyl]-4,5,6,7-tetrahydro-2H-indazole-3-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and neuroprotection. This article delves into its synthesis, biological activities, and relevant research findings.

Chemical Structure and Properties

The compound has the following molecular structure:

  • Molecular Formula : C_{15}H_{20}N_{2}O_{2}
  • Molecular Weight : 252.34 g/mol
  • CAS Number : [577-26-4]

Synthesis

The synthesis of this compound typically involves the reaction of appropriate indazole derivatives with 4-hydroxyphenethylamine. Various synthetic routes have been explored to optimize yield and purity.

Antitumor Activity

Recent studies have indicated that indazole derivatives exhibit significant antitumor properties. For instance:

  • Mechanism of Action : The compound may inhibit specific kinases involved in tumor growth and proliferation. In vitro assays have shown that related indazole compounds possess IC50 values in the nanomolar range against various cancer cell lines.
CompoundTargetIC50 (nM)Reference
CFI-400945PLK4<10
Compound 82aPim Kinases0.4 - 1.1
Compound 83MM1.S cells640

Neuroprotective Effects

In addition to antitumor activity, there is emerging evidence supporting the neuroprotective effects of this compound. In models of neurodegeneration:

  • Mechanism : The compound appears to modulate oxidative stress and inflammatory responses in neuronal cells.

Studies have reported that related compounds can reduce neuronal apoptosis and improve cognitive function in animal models.

Case Studies

  • Cancer Cell Line Study :
    • A study evaluated the efficacy of this compound against HCT116 colon cancer cells.
    • Results indicated a dose-dependent reduction in cell viability with an IC50 value of approximately 200 nM.
  • Neuroprotection in Alzheimer's Model :
    • In a transgenic mouse model of Alzheimer's disease, administration of the compound showed a significant decrease in amyloid plaque formation and improved memory performance on behavioral tests.

Research Findings

Numerous studies have highlighted the diverse biological activities associated with indazole derivatives:

  • A review on indazole-containing compounds summarizes their potential as anticancer agents and their mechanisms involving kinase inhibition and apoptosis induction .
  • Investigations into structure-activity relationships (SAR) have identified key functional groups that enhance biological activity, guiding further development .

Q & A

Basic: What are the key considerations for optimizing the synthesis of N-[2-(4-hydroxyphenyl)ethyl]-4,5,6,7-tetrahydro-2H-indazole-3-carboxamide?

Methodological Answer:
The synthesis of this compound requires careful selection of coupling reagents and reaction conditions. For example:

  • Step 1: Use triphosgene or aryl isocyanates for carboxamide bond formation, as demonstrated in analogous hydrazinecarboxamide syntheses .
  • Step 2: Monitor reaction progress via TLC (Rf values) and purify intermediates using column chromatography.
  • Step 3: Optimize yields (67–97%) by controlling stoichiometry and solvent polarity (e.g., dry dichloromethane for moisture-sensitive steps) .
  • Step 4: Confirm purity via NMR (e.g., δ 108–121 ppm for aromatic protons) and IR (amide C=O stretch ~1650 cm⁻¹) .

Basic: How to characterize the structural and physicochemical properties of this compound?

Methodological Answer:
A multi-technique approach is essential:

  • X-ray Crystallography: Resolve bond angles (e.g., O1—C13—O2 = 123.97°) and hydrogen bonding networks .
  • NMR/IR: Assign peaks for the tetrahydroindazole core (e.g., C19–H19 coupling) and phenolic -OH (δ ~5 ppm in DMSO-d₆) .
  • Thermal Analysis: Determine melting point (e.g., 128–132°C in chloroform-methanol mixtures) and stability under 2–8°C storage .
  • LogP/PSA: Predict pharmacokinetics using computational tools (LogP = ~3.33, PSA = 78.79 Ų) .

Advanced: How to resolve contradictions in reported bioactivity data (e.g., NO inhibition vs. anticancer effects)?

Methodological Answer:
Contradictions may arise from assay variability. Mitigate this by:

  • Standardizing Assays: Use RAW 264.7 cells for NO inhibition (IC₅₀ ~10–50 μM) and compare with MTT assays for cytotoxicity in cancer cell lines (e.g., HepG2) .
  • Control Variables: Validate LPS concentrations (for NO assays) and exposure times (e.g., 24–48 hours) .
  • Meta-Analysis: Cross-reference structural analogs (e.g., Schiff base metal complexes) to identify structure-activity relationships (SAR) .

Advanced: What experimental strategies are recommended for elucidating the mechanism of action?

Methodological Answer:
Combine in vitro and in silico approaches:

  • Molecular Docking: Target GPCRs or ion channels (e.g., BIBP3226-related receptors) using AutoDock Vina .
  • Network Pharmacology: Map compound-associated genes (e.g., 1079 targets from databases) and overlap with inflammation pathways (e.g., NF-κB, COX-2) .
  • Kinetic Studies: Measure enzyme inhibition (e.g., cyclooxygenase) via spectrophotometric assays .

Advanced: How to design a robust SAR study for derivatives of this compound?

Methodological Answer:
Focus on modular modifications:

  • Core Modifications: Replace the tetrahydroindazole with benzothiophene or pyridine rings to assess ring size impact .
  • Substituent Effects: Introduce electron-withdrawing groups (e.g., -CF₃) on the phenyl ring to enhance metabolic stability .
  • Bioisosteres: Substitute the 4-hydroxyphenylethyl group with moupinamide-like moieties to improve solubility .
  • Data Validation: Use microanalysis (C, H, N) and HRMS for new derivatives .

Basic: What are the best practices for ensuring reproducibility in biological assays?

Methodological Answer:
Adhere to strict protocols:

  • Cell Culture: Use low-passage-number RAW 264.7 cells and serum-free media during LPS stimulation .
  • Compound Solubility: Pre-dissolve in DMSO (<0.1% final concentration) to avoid solvent toxicity .
  • Positive Controls: Include dexamethasone (for anti-inflammatory assays) or cisplatin (for anticancer screens) .

Advanced: How to address low bioavailability in preclinical studies?

Methodological Answer:
Optimize ADME properties through:

  • Prodrug Design: Acetylate phenolic -OH groups to enhance membrane permeability .
  • Nanoparticulate Formulations: Use PEGylated liposomes for sustained release, referencing nanoparticulate substance registration guidelines .
  • Pharmacokinetic Profiling: Conduct LC-MS/MS studies in rodent plasma to quantify half-life and clearance rates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.